Liquiritigenin

Description

Research Significance of Flavanones in Natural Product Chemistry

Flavanones are a class of flavonoids characterized by a benzo-γ-pyrone structure. nih.gov They are widely distributed in the plant kingdom, found in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.gov Research into flavanones is significant in natural product chemistry due to their diverse biological activities, including anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.gov These compounds can modulate key cellular enzyme functions and are considered valuable components in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. nih.gov The study of flavanones contributes to understanding the potential health benefits associated with plant-derived compounds and the development of new therapeutic agents. researchgate.net

Natural Occurrence and Research Context within Glycyrrhiza Species

Liquiritigenin is predominantly found in the roots of Glycyrrhiza species, commonly known as licorice. frontiersin.org Species such as Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata are recognized sources of LG. frontiersin.orgncats.io Radix Glycyrrhizae, the dried roots and rhizomes of Glycyrrhiza uralensis, G. glabra, or G. inflata, has been used for centuries in traditional medicine. frontiersin.org LG, along with its isomer isothis compound (B1662430), are considered major bioactive constituents of Radix Glycyrrhizae. frontiersin.org Research within the context of Glycyrrhiza species focuses on isolating, identifying, and characterizing these compounds and investigating their biological activities, providing a scientific basis for their traditional uses. nih.gov

Overview of Broad Pharmacological Research Interests

Pharmacological research on this compound spans a wide range of potential therapeutic applications, driven by its observed biological activities in various in vitro and in vivo models. Research interests include its antioxidant, anti-inflammatory, anti-viral, anti-diabetic, and cytotoxic properties. frontiersin.org LG has also been investigated for its potential in areas such as skin whitening and cholinergic activities. frontiersin.org Furthermore, studies have explored its hepatoprotective, neuroprotective, and anticancer effects. frontiersin.orgalzdiscovery.orgmdpi.com The compound's role as a selective agonist of the estrogen receptor beta (ERβ) has also attracted research interest, particularly in the context of hormone-related conditions and cancers. ncats.iowikipedia.orgresearchgate.net

Table 1: Overview of Pharmacological Research Interests in this compound

| Research Area | Key Findings / Interests |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgiieta.org Inhibition of lipid peroxidation. nih.gov Enhancement of antioxidant enzyme production. iieta.org |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.comnih.gov Suppression of NF-κB activation. nih.gov Reduction of inflammation in various models. frontiersin.orgmdpi.com |

| Anticancer Activity | Inhibition of tumor growth and vascularization. mdpi.com Induction of apoptosis and inhibition of proliferation, invasion, and migration in cancer cell lines. nih.gov Modulation of signaling pathways involved in cancer progression. ncats.iomdpi.com Potential in various cancer types. mdpi.com |

| Neuroprotective Activity | Protection against glutamate-induced neurotoxicity. frontiersin.orgnih.gov Reduction of ROS production and apoptosis in neuronal cells. nih.gov Potential in models of Alzheimer's disease and other neurodegenerative disorders. alzdiscovery.orgphcogrev.com Activation of ERβ in brain regions. alzdiscovery.orgresearchgate.net |

| Hepatoprotective Activity | Protection against liver injuries in animal models. frontiersin.orgncats.io Inhibition of inflammatory mediators in hepatocytes. frontiersin.org |

| Estrogenic Activity | Acts as a selective agonist of estrogen receptor beta (ERβ). ncats.iowikipedia.orgresearchgate.net Potential implications in hormone-sensitive conditions. alzdiscovery.orgresearchgate.net |

Table 2: Selected Research Findings on this compound's Biological Effects

| Biological Effect | Model / Context | Key Observation | Citation |

| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Inhibited NO levels and expression of iNOS, Cox-2, IL-1β, and IL-6. | frontiersin.org |

| Hepatoprotective | t-BHP-treated ICR male mice | Diminished elevated ALT, AST, TNF-α, IL-1β, and IL-6 mRNA expression in the liver. | frontiersin.org |

| Neuroprotective | Glutamate-induced toxicity in neuronal cells | Showed protective efficacy against cell cytotoxicity and ROS production. frontiersin.orgnih.gov Recovered glutamate (B1630785) and CaCl2 toxicity. frontiersin.org | frontiersin.orgnih.gov |

| Anticancer | Human cervical cancer cell line HeLa cells (in vivo) | Effectively inhibited tumor growth and reduced microvascular density. | mdpi.com |

| Anticancer | MDA-MB-231 and BT549 breast cancer cells (in vitro) | Inhibited proliferation, induced apoptosis, and repressed invasion and migration. | nih.gov |

| Antioxidant | Cell-free system (DPPH assay) | Demonstrated potential to scavenge DPPH free radicals. | mdpi.com |

| Neuroprotective | Alzheimer's disease mouse model (Tg2576) | Reduced oligomeric Aβ and astrogliosis, improved learning and memory. | alzdiscovery.org |

| Anti-inflammatory / Antioxidant | Glycerol-induced acute kidney injury in rabbits | Reduced serum creatinine, urea, CK, and inflammatory cytokines; increased GPx1 and decreased MDA. | iieta.org |

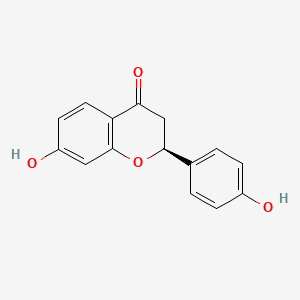

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206493 | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

578-86-9 | |

| Record name | Liquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-deoxyflavanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIQUIRITIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 - 205 °C | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Research on Biological Activities and Pharmacological Effects of Liquiritigenin

Anti-inflammatory and Immunomodulatory Research

Liquiritigenin, a flavonoid derived from the medicinal plant Glycyrrhizae radix (licorice), has been the subject of extensive research for its significant anti-inflammatory and immunomodulatory properties. Studies have elucidated its mechanisms of action, which involve the modulation of key signaling pathways and cellular responses integral to the inflammatory process.

This compound has demonstrated a potent ability to suppress the production of key mediators of inflammation. In various cellular models, it has been shown to inhibit the expression and secretion of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like Raw264.7, this compound dose-dependently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) frontiersin.orgnih.gov. Research indicates that its suppressive effects may be more pronounced on secondary cytokines such as IL-1β and IL-6 compared to the primary cytokine TNF-α frontiersin.org.

This inhibitory action extends to inflammatory enzymes. This compound significantly prevents the LPS-induced expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels, thereby reducing the production of nitric oxide (NO), a key inflammatory molecule frontiersin.orgnih.gov. Furthermore, in mouse microglial cells (BV2), this compound and other active compounds from licorice have been shown to inhibit the elevation of cyclooxygenase-2 (COX-2) nih.govresearchgate.net. This broad-spectrum suppression of inflammatory mediators underscores its potential as an anti-inflammatory agent.

Table 1: Suppressive Effects of this compound on Pro-inflammatory Mediators

| Mediator | Model System | Stimulus | Observed Effect |

|---|---|---|---|

| TNF-α, IL-1β, IL-6 | Raw264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of cytokine production frontiersin.orgnih.gov. |

| IL-6, IL-1β | HBZY-1 Glomerular Mesangial Cells | High Glucose (HG) | Reduced expression and secretion of cytokines researchgate.net. |

| TNF-α, IL-1β, IL-6 | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine elevation nih.govresearchgate.netmdpi.com. |

| Inducible Nitric Oxide Synthase (iNOS) | Raw264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS protein and mRNA expression frontiersin.orgnih.gov. |

| Cyclooxygenase-2 (COX-2) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibition of COX-2 elevation nih.govresearchgate.net. |

A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway frontiersin.orgresearchgate.net. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses, including those for iNOS, TNF-α, IL-1β, and IL-6 frontiersin.org.

Research has shown that in LPS-stimulated macrophages, this compound treatment prevents the activation of NF-κB frontiersin.orgnih.gov. It achieves this by blocking the phosphorylation and subsequent degradation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing I-κBα, this compound prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target pro-inflammatory genes frontiersin.orgnih.gov. This inhibitory effect on the NF-κB pathway has also been observed in other cell types, such as high glucose-stimulated glomerular mesangial cells and in the renal tissue of hyperuricemic rats, highlighting a consistent mechanism of action across different models of inflammation researchgate.netmdpi.com.

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines, IL-1β and IL-18 youtube.com. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been identified as a modulator of this pathway. In a model of diabetic nephropathy using high glucose-treated glomerular mesangial cells, this compound was found to suppress the activation of the NLRP3 inflammasome pathway researchgate.netmdpi.com. Further evidence comes from neuroinflammation models, where this compound alleviated the inflammatory response by reducing the levels of NLRP3 and its downstream effector, cleaved caspase-1 nih.gov. In studies on hyperuricemia-induced renal inflammation, this compound demonstrated an ability to inhibit the activation of the NLRP3 inflammasome in the kidneys mdpi.com.

Microglia, the resident immune cells of the central nervous system, can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory M2 state researchgate.net. A shift in the M1/M2 balance is critical in the progression of neurodegenerative diseases.

Research in the context of Alzheimer's disease (AD) has shown that this compound can beneficially modulate this balance nih.gov. In both Aβ-induced BV2 microglial cells and APP/PS1 transgenic mice, this compound was observed to promote the transformation of microglia from the neurotoxic M1 phenotype towards the protective M2 phenotype nih.gov. This shift was associated with a reduction in neuroinflammation, a decrease in Aβ levels, and an amelioration of cognitive decline, suggesting that the regulation of microglial polarization is a key aspect of its neuroprotective effects nih.gov.

Antioxidant Mechanisms and Oxidative Stress Research

This compound exhibits significant antioxidant properties, protecting cells and tissues from damage induced by oxidative stress researchgate.net. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage.

The compound directly scavenges various radical species and modulates key cellular antioxidant pathways. One of its primary mechanisms of action is the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm. This compound can bind to Keap1, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

In models of high glucose-induced stress, this compound attenuated oxidative damage by decreasing levels of the lipid peroxidation marker malondialdehyde (MDA) and reducing the expression of the ROS-producing enzyme NADPH oxidase 4 (NOX4), while simultaneously increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) researchgate.net. Furthermore, in osteoblastic cells, this compound was shown to protect against mitochondrial dysfunction and oxidative stress by reducing mitochondrial superoxide generation and preventing the peroxidation of cardiolipin, a key mitochondrial membrane lipid.

Table 2: Antioxidant Effects and Mechanisms of this compound

| Effect | Model System | Key Mechanisms |

|---|---|---|

| Attenuation of Oxidative Stress | HBZY-1 Glomerular Mesangial Cells | Decreased MDA and NOX4 expression; Increased SOD activity researchgate.net. |

| Inhibition of ROS Generation | Zebrafish Model | Regulation of the Keap1/Nrf2 signaling pathway; Upregulation of antioxidant genes (HO-1, NQO1). |

| Protection against Mitochondrial Dysfunction | MC3T3-E1 Osteoblast Cells | Reduced mitochondrial superoxide generation; Attenuation of cardiolipin peroxidation. |

| Radical Scavenging | Chemical Assays | Direct scavenging of reactive oxygen species. |

| Protection against Glutamate-Induced Toxicity | HT22 Hippocampal Neuronal Cells | Inhibition of ROS production. |

Direct Radical Scavenging Activities (e.g., DPPH, ⋅OH, ⋅OOH)

This compound has demonstrated notable efficacy in directly scavenging various free radicals. Research indicates its potential to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals at a concentration of 100 μM nih.govfrontiersin.org. The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants nih.gov. In this assay, the antioxidant reacts with the stable free radical DPPH, reducing it to DPPH-H, which results in a color change from violet to yellow nih.gov.

Furthermore, studies into the structural-activity relationship of this compound and its isomer, isothis compound (B1662430), have revealed that both compounds possess scavenging activity against hydroxyl (⋅OH) and hydroperoxyl (⋅OOH) radicals nih.govfrontiersin.org. The mechanism by which this compound scavenges these radicals is primarily through hydrogen atom transfer nih.govfrontiersin.org. In contrast, isothis compound, which exhibits more efficient radical scavenging activity due to its nearly planar conjugated conformation, operates through radical adduct formation nih.govfrontiersin.org. Extracts of Glycyrrhiza, the plant source of this compound, have also been shown to have good radical scavenging activity against superoxide (O₂⋅⁻), hydroxyl (⋅OH), H₂O₂, and singlet oxygen (¹O₂) nih.govfrontiersin.org.

Modulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway and Antioxidant Enzyme Production

This compound plays a significant role in the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical endogenous antioxidant mechanism nih.govnih.gov. Under normal physiological conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which facilitates its continuous degradation mdpi.com. However, in the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus mdpi.com.

Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various genes, upregulating the expression of downstream antioxidant enzymes mdpi.commdpi.com. Research has shown that this compound can promote the nuclear translocation of Nrf2 nih.goviaea.org. This activation of the Nrf2 pathway leads to an increase in the production of several crucial antioxidant enzymes, including Catalase (CAT), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) nih.gov. By enhancing the cellular antioxidant capacity through this mechanism, this compound helps to alleviate oxidative stress nih.gov. Studies using Nrf2 knock-out mice have further confirmed the importance of this pathway, as the protective effects of this compound against certain types of cellular damage were diminished in the absence of Nrf2 iaea.org.

Attenuation of Reactive Oxygen Species (ROS) Generation

This compound has been shown to effectively attenuate the generation of reactive oxygen species (ROS), which are key contributors to cellular oxidative stress and damage nih.govfrontiersin.org. In various experimental models, this compound has demonstrated its ability to reduce the production of these harmful molecules.

For instance, in a study involving SMMC-7721 human hepatoma cells, treatment with this compound led to a time-dependent increase in ROS production, which was linked to the induction of apoptosis nih.gov. However, pretreatment with the antioxidant N-acetyl-cysteine (NAC) suppressed both the ROS generation and the subsequent apoptosis, indicating that the cytotoxic effects of this compound on these cancer cells are mediated through the generation of ROS nih.gov.

Conversely, in non-cancerous cells, this compound has shown a protective effect by reducing ROS levels. In a model of cisplatin-induced nephrotoxicity, this compound helped to mitigate mitochondrial damage by reducing oxidative stress nih.gov. Similarly, in osteoblast cells subjected to mitochondrial oxidative stress, this compound was found to reduce mitochondrial superoxide generation cornell.edu. This dual role of modulating ROS levels—inducing them in cancer cells to promote apoptosis while reducing them in healthy cells to protect against damage—highlights the complex and context-dependent antioxidant and pro-oxidant activities of this compound.

Preservation of Mitochondrial Integrity and Function

This compound has been found to play a crucial role in preserving mitochondrial integrity and function, which are often compromised under conditions of oxidative stress cornell.edunih.gov. The mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species (ROS) generation nih.gov.

In studies on cisplatin-induced kidney injury, this compound demonstrated a protective effect on renal tubule epithelial cells by maintaining mitochondrial morphology and membrane potential nih.gov. Cisplatin, a common chemotherapy drug, is known to cause mitochondrial dysfunction, leading to increased ROS production and cell death nih.gov. Treatment with this compound was shown to ameliorate these effects, in part by activating the NRF2 signaling pathway, which helps to improve mitochondrial biogenesis and function nih.gov.

Furthermore, in a model of hypoxia/reoxygenation injury in cardiac cells, post-hypoxic treatment with liquiritin, a glycoside of this compound, was found to prevent the loss of mitochondrial membrane potential and the decrease in mitochondrial mass nih.gov. In osteoblast cells exposed to antimycin A, an inhibitor of the mitochondrial complex, pretreatment with this compound significantly reduced the dissipation of the mitochondrial membrane potential, inactivation of complex IV, and loss of ATP cornell.edu. It also mitigated mitochondrial superoxide generation and cardiolipin peroxidation cornell.edu. These findings collectively indicate that this compound helps to preserve mitochondrial function by protecting against oxidative damage and maintaining the structural and functional integrity of the mitochondria.

Anticancer and Antiproliferative Research

Inhibition of Cancer Cell Viability and Proliferation

This compound has been shown to inhibit the viability and proliferation of various cancer cells in a dose- and time-dependent manner bohrium.comnih.gov. This inhibitory effect has been observed in several types of cancer, including lung squamous cell carcinoma, oral cancer, and colorectal cancer bohrium.comnih.govtandfonline.com.

In studies on lung squamous cell carcinoma cell lines SK-MES-1 and NCI-H520, this compound was found to significantly inhibit cell viability and proliferation bohrium.com. Similarly, in oral cancer cell lines CAL-27 and SCC-9, treatment with this compound resulted in a dose-dependent inhibition of cell viability tandfonline.comresearchgate.net. The anti-proliferative effects of this compound have also been demonstrated in colorectal cancer HCT116 cells, where it was found to significantly inhibit cell proliferation nih.gov.

The mechanisms underlying these effects are multifaceted. In some cancer cell lines, such as triple-negative breast cancer cells MDA-MB-231 and BT549, high concentrations of this compound were found to decrease cell viability and increase apoptosis nih.gov. In other contexts, such as in prostate cancer cells, isothis compound, a related compound, has been shown to impede proliferation by decreasing the levels of reactive oxygen species (ROS) and mitochondrial membrane potential mdpi.com. In vivo studies have further supported these findings, with the administration of this compound suppressing tumor growth in mouse models of lung squamous cell carcinoma and oral cancer bohrium.comtandfonline.com.

| Cancer Type | Cell Line(s) | Observed Effects | Supporting Citations |

|---|---|---|---|

| Lung Squamous Cell Carcinoma | SK-MES-1, NCI-H520 | Inhibited cell viability and proliferation in a dose- and time-dependent manner; suppressed tumor growth in vivo. | bohrium.com |

| Oral Cancer | CAL-27, SCC-9 | Effectively inhibited cell viability in a dose-dependent manner; suppressed tumor growth in vivo. | tandfonline.comresearchgate.net |

| Colorectal Cancer | HCT116 | Significantly inhibited cell proliferation and invasion. | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-231, BT549 | High concentrations decreased cell viability and increased apoptosis. | nih.gov |

Induction of Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects bohrium.comnih.gov. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process is a key strategy in cancer therapy.

In lung squamous cell carcinoma cells, treatment with this compound was found to promote G2/M phase cell cycle arrest bohrium.comnih.gov. This means that the cells were halted at the G2 phase, the final stage before mitosis (M phase), preventing them from dividing. This effect was observed through flow cytometry analysis bohrium.com.

Similarly, isothis compound, a related chalcone (B49325), has been shown to induce G2/M-phase arrest in human hepatoma (Hep G2) cells nih.gov. This cell cycle arrest was associated with an upregulation of p53 and p21/WAF1, proteins that are known to play a crucial role in cell cycle regulation nih.gov. The induction of cell cycle arrest by this compound and its related compounds is a significant mechanism through which they exert their anticancer activity, as it directly inhibits the uncontrolled proliferation that is characteristic of cancer cells.

| Compound | Cancer Type | Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Supporting Citations |

|---|---|---|---|---|---|

| This compound | Lung Squamous Cell Carcinoma | SK-MES-1, NCI-H520 | G2/M | Not specified | bohrium.comnih.gov |

| Isothis compound | Human Hepatoma | Hep G2 | G2/M | Upregulation of p53 and p21/WAF1 | nih.gov |

Mechanisms of Apoptosis Induction

This compound (LQ) has been shown to induce programmed cell death, or apoptosis, in various cancer models through multiple molecular pathways. A primary mechanism involves the activation of the caspase cascade. In oral cancer cells, LQ treatment leads to a significant upregulation in the expression of cleaved-caspase-3 and cleaved-caspase-9 nih.gov. Similarly, in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and BT549 lines), LQ enhances Caspase-3 activity, promoting apoptosis nih.gov. This activation of executioner caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and studies have demonstrated that LQ treatment results in increased PARP cleavage in pancreatic beta-cells and ovarian cancer cells nih.govnih.gov.

The induction of apoptosis by this compound is also regulated by its modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the mitochondrial pathway of apoptosis. LQ has been found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in ovarian cancer cells dovepress.com. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c, which in turn activates the caspase cascade mdpi.com. In studies on pancreatic beta-cells, LQ was also shown to upregulate Bcl-2 expression, suggesting a protective, anti-apoptotic role in non-cancerous cells under lipotoxic stress nih.gov. Furthermore, in Aβ-induced neurotoxicity models, this compound treatment was found to regulate genes including Bcl-2, contributing to its neuroprotective effects nih.govnih.gov.

Table 1: Mechanisms of Apoptosis Induction by this compound in Different Cell Models

| Cell Model | Key Molecular Events | Research Finding |

|---|---|---|

| Oral Cancer Cells (CAL-27, SCC-9) | Caspase Activation | Upregulation of cleaved-caspase-3 and cleaved-caspase-9 nih.gov. |

| Triple-Negative Breast Cancer Cells (MDA-MB-231, BT549) | Caspase Activation | Enhanced Caspase-3 activity nih.gov. |

| Ovarian Cancer Cells (OVCAR5, ES-2) | PARP Cleavage, Bcl-2 Family Modulation | Increased expression of cleaved PARP and an elevated Bax/Bcl-2 ratio nih.govdovepress.com. |

| Pancreatic Beta-Cells (INS-1) | PARP Cleavage, Bcl-2 Family Modulation | Reduction of cleaved caspase-3 and PARP activity; upregulation of Bcl-2 nih.gov. |

| Rat Hippocampal Neurons | Bcl-2 Family Modulation | Regulation of the Bcl-2 gene in response to Aβ-induced neurotoxicity nih.govnih.gov. |

Role in Autophagy Modulation

In addition to apoptosis, this compound influences autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. Research indicates that LQ can induce autophagy-related cell death in certain cancers. In oral cancer models, LQ treatment was found to significantly promote the transformation of light chain 3 (LC3)-I to LC3-II and upregulate the expression of autophagy-related genes like ATG7 and Beclin1 nih.gov. The formation of LC3-positive puncta, a key indicator of autophagosome formation, was also observed nih.gov.

This induction of autophagy appears to be linked with apoptosis. Studies suggest that this compound can trigger autophagy-associated apoptosis in oral cancer, mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway nih.govresearchgate.nettandfonline.com. In breast cancer cells, LQ was shown to decrease the expression of proteins related to chaperone-mediated autophagy (CMA), specifically HSC70 and LAMP-2A, by inhibiting Heat Shock Protein 90 (HSP90) . This suggests that this compound's modulation of autophagy is context-dependent and can involve different forms of this cellular process. In vivo experiments using an oral cancer xenograft model confirmed that LQ enhances autophagy, as evidenced by increased Beclin1 expression in tumor tissues nih.govresearchgate.net.

Table 2: Modulation of Autophagy by this compound

| Cancer Model | Key Autophagy Markers | Pathway Implication |

|---|---|---|

| Oral Cancer (CAL-27, SCC-9 cells; xenograft) | Increased LC3-II/LC3-I ratio, ATG7, Beclin1 | Induces autophagy-related apoptosis via PI3K/AKT/mTOR pathway inhibition nih.govresearchgate.nettandfonline.com. |

| Breast Cancer (MCF-7, BT-20 cells) | Decreased HSC70, LAMP-2A | Inhibits chaperone-mediated autophagy (CMA) by suppressing HSP90 . |

| Triple-Negative Breast Cancer (MDA-MB-231 cells) | Increased Beclin1, LC3 | Isothis compound, a related compound, induces autophagy-mediated apoptosis mdpi.com. |

Anti-angiogenic Effects and Vascularization Inhibition

This compound has demonstrated significant anti-angiogenic properties, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) pathway. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis nih.gov. In a mouse model using human cervical cancer (HeLa) cells, this compound treatment effectively inhibited tumor growth and reduced microvascular density (MVD) in a dose-dependent manner nih.govmdpi.comnih.gov.

The primary mechanism for this effect is the downregulation of VEGF. Studies have shown that this compound suppresses both the expression and secretion of VEGF in vivo and in vitro nih.govmdpi.com. It achieves this by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for VEGF, and by blocking the AKT/mTOR signaling pathway nih.govnih.gov. By down-regulating VEGF expression, this compound inhibits the proliferation of tumor cells and prevents the angiogenesis necessary for tumor expansion nih.gov. The related compound isothis compound has also been shown to exert anti-angiogenic effects by reducing the expression of VEGF and its receptors (VEGFRs), thereby inhibiting the proliferation, tube formation, and migration of human umbilical vein endothelial cells (HUVECs) aacrjournals.orgplos.orgresearchgate.net.

Table 3: Anti-angiogenic Effects of this compound

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| Human Cervical Cancer (HeLa) Xenograft Model | Inhibited tumor growth, reduced microvascular density (MVD) nih.govmdpi.comnih.gov. | Downregulated the expression and secretion of VEGF nih.govmdpi.com. |

| Human Cervical Cancer (HeLa) Cells | Inhibited VEGF expression at mRNA and protein levels nih.gov. | Inhibited HIF-1α protein accumulation and blocked the AKT/mTOR-p70S6K signaling pathway nih.gov. |

| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Isothis compound reduced protein and mRNA expression of VEGF and its receptors aacrjournals.org. | Inhibition of VEGF/VEGFR-2 signaling pathway plos.org. |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Isothis compound suppressed VEGF-induced proliferation, tube formation, and migration aacrjournals.orgplos.org. | Blocked VEGFR-2 activation and downstream signaling plos.org. |

Inhibition of Invasion and Migration in Cancer Models

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. This compound has been shown to inhibit these processes in various cancer models. A key mechanism is the reversal of the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

In triple-negative breast cancer (TNBC) cells, this compound treatment repressed invasion and migration nih.gov. This was associated with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin (B1176767), and MMP9 nih.gov. Similarly, in breast cancer cell lines MCF-7 and BT-20, this compound inhibited migration and invasion while lowering the level of Snail, a primary regulator of E-cadherin, and elevating E-cadherin expression kjpp.net. In prostate cancer cells, this compound was found to effectively inhibit migration and invasion both in vitro and in xenograft lung metastasis models, an effect linked to the activation of endoplasmic reticulum (ER) stress nih.gov. The related compound isothis compound has also been documented to reverse EMT in endometrial cancer by modulating the TGF-β/Smad signaling pathway mdpi.com.

Table 4: Inhibition of Invasion, Migration, and EMT by this compound

| Cancer Model | Effect on Invasion/Migration | Molecular Mechanism (EMT Reversal) |

|---|---|---|

| Prostate Cancer Cells | Inhibited migration and invasion in vitro and in vivo nih.gov. | Activated the IRE1 branch of endoplasmic reticulum (ER) stress nih.gov. |

| Triple-Negative Breast Cancer (MDA-MB-231, BT549) | Decreased invasive and migratory capacities nih.gov. | Increased E-cadherin; decreased N-cadherin, vimentin, and MMP9 nih.gov. |

| Breast Cancer (MCF-7, BT-20) | Inhibited migration and invasion kjpp.net. | Increased E-cadherin; decreased Snail kjpp.net. |

| Ovarian Cancer Cells | Decreased invasion and migration potential mdpi.com. | Suppressed expression of genes correlated with NF-κB signaling mdpi.com. |

| Endometrial Cancer Cells | Isothis compound inhibited cell migration and reversed TGF-β-induced EMT mdpi.com. | Increased E-cadherin; decreased N-cadherin, vimentin, p-Smad3, and TWIST1/2 mdpi.com. |

Investigations in Specific Cancer Research Models

The anti-cancer potential of this compound has been investigated across a wide range of cancer types, demonstrating its broad-spectrum activity.

Prostate Cancer: In prostate cancer cell lines, this compound inhibits migration, invasion, and EMT nih.gov. The related flavonoid isothis compound was also found to inhibit the proliferation of prostate cancer cells (DU145 and LNCaP) by inducing cell cycle arrest at the S and G2/M phases epa.gov.

Breast Cancer: this compound has shown efficacy in both hormone-dependent and -independent breast cancer models kjpp.net. It impedes cancer progression by reducing proliferation, inducing apoptosis, and inhibiting invasion and migration nih.gov. In TNBC, these effects are linked to the upregulation of BRCA1 nih.gov. It also inhibits chaperone-mediated autophagy to reduce the aggressiveness of breast cancer cells .

Ovarian Cancer: In ovarian cancer cells, this compound inhibits cell viability, induces apoptosis, and decreases invasion and migration mdpi.com. It can also enhance the inhibitory effects of other anti-cancer agents fortunejournals.comfortunejournals.com. Isothis compound has been shown to inhibit the growth of ovarian cancer cells (SKOV3 and OVCAR3) by inducing apoptosis and triggering a mitochondrial apoptotic pathway nih.govdovepress.com.

Oral Cancer: LQ effectively inhibits the viability of oral cancer cells (CAL-27 and SCC-9) and induces both apoptosis and autophagy nih.govtandfonline.com. In a xenograft model, this compound treatment suppressed tumor growth, elevated apoptosis, and enhanced autophagy nih.govresearchgate.net.

Liver Cancer: In a hepatocarcinoma mouse model, this compound inhibited tumor growth and induced morphological changes in tumor cell nuclei consistent with apoptosis mdpi.comnih.gov.

Colorectal Cancer: Research indicates that this compound has anti-proliferative effects on human colorectal adenocarcinoma cells and can reduce the malignant properties of colorectal cancer mdpi.com.

Cervical Cancer: In a mouse xenograft model using HeLa cells, this compound inhibited tumor growth and vascularization by downregulating VEGF expression nih.govmdpi.comnih.gov.

Table 5: Summary of this compound's Effects in Specific Cancer Models

| Cancer Type | Research Model | Observed Effects |

|---|---|---|

| Prostate Cancer | Cell lines; Xenograft lung metastasis model | Inhibited migration, invasion, and EMT nih.gov. Isothis compound inhibited proliferation and induced cell cycle arrest epa.gov. |

| Breast Cancer | TNBC cell lines (MDA-MB-231, BT549); MCF-7, BT-20 cells | Reduced proliferation, induced apoptosis, inhibited invasion/migration, reversed EMT, upregulated BRCA1 nih.gov. |

| Ovarian Cancer | Cell lines (OVCAR-3, SK-OV-3) | Reduced cell viability, induced apoptosis, decreased invasion/migration mdpi.comfortunejournals.com. |

| Oral Cancer | Cell lines (CAL-27, SCC-9); Xenograft model | Inhibited cell proliferation, induced apoptosis and autophagy, suppressed tumor growth in vivo nih.govresearchgate.nettandfonline.com. |

| Liver Cancer | Hepatocarcinoma H22 mouse model | Inhibited tumor growth, induced apoptotic morphological changes mdpi.comnih.gov. |

| Colorectal Cancer | Human colorectal adenocarcinoma cells | Showed anti-proliferative effects mdpi.com. |

| Cervical Cancer | HeLa cell xenograft model | Inhibited tumor growth and reduced angiogenesis via VEGF downregulation nih.govmdpi.comnih.gov. |

Neuroprotective Research

Attenuation of Neuronal Apoptosis in Amyloid-β Induced Models

This compound exhibits significant neuroprotective effects, particularly in models related to Alzheimer's disease (AD). A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are toxic to neurons and induce apoptosis springermedicine.com. Research using primary cultures of rat hippocampal neurons has shown that pretreatment with this compound protects against Aβ-induced neurotoxicity nih.govnih.gov.

In these models, this compound increased the viability of neurons exposed to Aβ and attenuated the Aβ-induced increase in intracellular calcium ([Ca2+]) and reactive oxygen species (ROS) levels nih.govnih.gov. Crucially, this compound was found to decrease the rate of neuronal apoptosis caused by Aβ exposure nih.govnih.gov. This protective effect is associated with the regulation of apoptosis-related genes, such as Bcl-2 nih.govnih.gov. Further studies in AD mouse models (APP/PS1) confirmed that this compound could significantly attenuate neuronal apoptosis in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by Aβ pathology springermedicine.com.

Table 6: Neuroprotective Effects of this compound in Amyloid-β Models

| Model System | Key Findings |

|---|---|

| Primary Rat Hippocampal Neurons (Aβ₂₅₋₃₅-induced) | Increased cell viability, attenuated increases in intracellular Ca²⁺ and ROS, decreased the rate of apoptosis nih.govnih.gov. |

| N2A Cells and APP/PS1 Transgenic Mice (Aβ-induced) | Significantly attenuated neuronal apoptosis, alleviated inflammation springermedicine.com. |

| BV2 Microglia Cells (Aβ-induced) | Isothis compound suppressed neuroinflammation and oxidative stress, indirectly protecting neurons frontiersin.org. |

Inhibition of Tau Amyloid Fibril Formation

The aggregation of the tau protein into insoluble amyloid fibrils is a pathological hallmark of Alzheimer's disease. nih.gov The identification of small molecules capable of inhibiting this process is a significant area of therapeutic research. bohrium.com this compound has been identified as an effective inhibitor of tau amyloid fibril formation. nih.govresearchgate.net

Research utilizing various biophysical and cellular assays has demonstrated the inhibitory potential of this compound on the formation of tau amyloid fibrils. bohrium.com These investigations have employed techniques such as Thioflavin T (ThT) and 1-Anilino-8-naphthalene sulfonate (ANS) fluorescence spectroscopy, Congo red (CR) binding assays, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy to monitor the aggregation process. nih.govresearchgate.net

The mechanism by which this compound exerts its inhibitory effect involves preventing the structural transition of the tau protein that precedes aggregation. nih.gov It also works by preventing the exposure of hydrophobic patches on the protein, which are critical for the self-assembly of tau into fibrils. nih.govresearchgate.net By interfering with these early steps in the aggregation pathway, this compound effectively halts the formation of mature amyloid fibrils. researchgate.net

Beyond its direct impact on fibril formation, this compound has also been shown to mitigate the neurotoxicity associated with tau aggregation. nih.gov In studies involving neuron-like cells (SH-SY5Y), this compound demonstrated a protective effect by reducing the production of reactive oxygen species (ROS) and decreasing caspase-3 activity, a key enzyme in apoptosis. nih.govbohrium.com Concurrently, it was observed to increase the activity of catalase (CAT), an important antioxidant enzyme. nih.govresearchgate.net Another compound, isothis compound, has been shown to reduce the hyperphosphorylation of tau, a critical event in the development of neurofibrillary tangles. uzh.chnih.gov

Table 1: Effects of this compound on Tau Aggregation and Neurotoxicity

| Assay | Finding | Reference |

|---|---|---|

| Thioflavin T (ThT) Fluorescence | Inhibition of tau amyloid fibril formation | nih.gov |

| Transmission Electron Microscopy (TEM) | Prevention of mature fibril formation | researchgate.net |

| Reactive Oxygen Species (ROS) Assay | Decreased production of ROS in neuron-like cells | nih.gov |

| Caspase-3 Activity Assay | Reduction in caspase-3 activity | bohrium.com |

| Catalase (CAT) Activity Assay | Elevation of CAT activity | nih.gov |

Protective Effects against Amyloid-β Induced Toxicity in Caenorhabditis elegans and Rat Cortical Neurons

This compound has demonstrated neuroprotective effects against the toxicity induced by amyloid-β (Aβ) peptides, a key factor in the pathology of Alzheimer's disease. nih.govnih.gov In primary cultures of rat hippocampal neurons, pretreatment with this compound was found to increase cell viability in the presence of Aβ₂₅₋₃₅. nih.gov This protective effect was concentration-dependent. nih.gov

The mechanisms underlying this neuroprotection involve the attenuation of several Aβ₂₅₋₃₅-induced cellular changes. nih.gov this compound was shown to reduce the increase in intracellular calcium concentration ([Ca²⁺]i) and the level of reactive oxygen species (ROS) that are typically triggered by Aβ exposure. nih.gov Furthermore, it decreased the apoptotic rate of neurons. nih.gov Gene expression analysis revealed that this compound regulated genes such as B-cell lymphoma/leukemia-2 (Bcl-2), neurotrophin 3 (Ntf-3), and amyloid β (A4) precursor protein-binding, family B, member 1 (Apbb-1). nih.gov These changes at the genetic level were also reflected at the protein level. nih.gov Additionally, this compound was found to inhibit the secretion of Aβ₁₋₄₀ in rat hippocampal neurons. nih.govnih.gov

In the nematode Caenorhabditis elegans, a model organism for studying amyloid-β toxicity, both this compound and its isomer isothis compound have shown protective activities. thieme-connect.com Treatment with this compound and isothis compound resulted in a decrease in the number of amyloid-β aggregates. thieme-connect.com Isothis compound, in particular, demonstrated a significant reduction in Aβ aggregates. thieme-connect.com

Table 2: Neuroprotective Effects of this compound against Amyloid-β Toxicity

| Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Rat Hippocampal Neurons | Increased cell viability | Attenuation of increased [Ca²⁺]i and ROS levels, decreased apoptosis, regulation of Bcl-2, Ntf-3, and Apbb-1 | nih.gov |

| Rat Hippocampal Neurons | Decreased secretion of Aβ₁₋₄₀ | Not specified | nih.gov |

| Caenorhabditis elegans | Reduced number of Aβ aggregates | Not specified | thieme-connect.com |

Modulation of Neuropathic Pain Mechanisms

This compound has been shown to possess antinociceptive properties, suggesting its potential in modulating neuropathic pain. nih.gov In a rat model of chronic constriction injury (CCI) to the sciatic nerve, which mimics human peripheral neuropathic pain, this compound demonstrated dose-dependent alleviation of mechanical, thermal, and cold hyperalgesia. nih.gov Notably, daily repeated treatment with this compound did not lead to significant antinociceptive tolerance. nih.gov The compound did not significantly affect motor performance at the doses studied. nih.gov

The underlying mechanisms of neuropathic pain are complex, often involving a reduction in inhibitory glycinergic activity in the spinal cord, leading to disinhibition of ascending pain pathways. frontiersin.org This can result in non-noxious stimuli being perceived as painful. frontiersin.orgfrontiersin.org While the direct mechanism of this compound on these pathways is still under investigation, its ability to alleviate hyperalgesia points to a modulatory role in pain signaling. nih.gov

Isothis compound has also been studied for its effects on neuropathic pain. nih.gov Research suggests that its analgesic effect is primarily due to the inhibition of spinal microglia activation and neuroinflammation. nih.gov This may be achieved by suppressing the expression of pro-inflammatory cytokines. nih.gov

Table 3: Effects of this compound on Neuropathic Pain in a Rat Model

| Pain Modality | Effect of this compound | Reference |

|---|---|---|

| Mechanical Hyperalgesia | Dose-dependent alleviation | nih.gov |

| Thermal Hyperalgesia | Dose-dependent alleviation | nih.gov |

| Cold Hyperalgesia | Dose-dependent alleviation | nih.gov |

Hepatoprotective Research

Cytoprotective Effects in Hepatocyte Models

This compound has demonstrated significant cytoprotective effects in various hepatocyte models. nih.gov In vitro studies have shown its ability to protect hepatocytes from toxicity induced by agents such as D-galactosamine/lipopolysaccharide (GalN/LPS). nih.gov This toxicity is characterized by a significant increase in liver toxicity biomarkers, including serum glutamic-pyruvic transaminase (SGPT), serum glutamic-oxaloacetic transaminase (SGOT), alkaline phosphatase (ALKP), triglycerides, lipid peroxidation (LPO), nitric oxide (NO), and lactate dehydrogenase (LDH). nih.gov Treatment with this compound and its derivatives led to a significant decrease in the levels of these biomarkers. nih.gov

The hepatoprotective mechanism of this compound is linked to its ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses. acs.org this compound's function in eliminating reactive oxygen species in liver cells is dependent on NRF2 activation. acs.org It induces NRF2 activation through both a canonical, KEAP1-C151-dependent pathway, and a non-canonical pathway involving the blockage of autophagic flux and upregulation of p62, which then competitively binds with KEAP1. acs.org

Protective Effects against Liver Injuries

This compound has shown protective effects against liver injuries in various in vivo models. In a rat model of chronic carbon tetrachloride (CCl₄)-induced liver injury, this compound was effective in protecting the liver. researchgate.net Chronic CCl₄ exposure leads to extensive hepatocyte death, fat accumulation, inflammation, and fibrosis, along with decreased antioxidant enzyme activities and increased oxidative stress. researchgate.net this compound treatment was found to abolish or alleviate these changes. researchgate.netresearchgate.net It inhibited hepatocyte apoptosis and oxidative stress induced by CCl₄. researchgate.net The protective mechanism is thought to involve the modulation of the PGC-1α pathway and its downstream genes, which play a critical role in mitochondrial function and antioxidant defense. researchgate.netresearchgate.net

In another study, this compound demonstrated protective effects against arsenic trioxide (ATO)-induced hepatotoxicity in mice. nih.gov It alleviated liver injury by reducing histopathological damage and decreasing serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov The protective mechanism in this model involves the attenuation of intracellular ROS generation, enhancement of antioxidant enzyme levels (superoxide dismutase, catalase, and glutathione), and mitigation of mitochondrial damage. nih.gov Furthermore, licorice extract containing this compound has been shown to be effective against alcohol-induced fatty liver injury by restoring hepatic glutathione levels and inhibiting tumor necrosis factor-alpha (TNF-α) production. d-nb.info

Table 4: Hepatoprotective Effects of this compound in Animal Models

| Model of Liver Injury | Key Protective Effects of this compound | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄)-induced | Alleviation of hepatocyte death, fat accumulation, inflammation, and fibrosis | Modulation of PGC-1α pathway, inhibition of oxidative stress | researchgate.netresearchgate.net |

| Arsenic Trioxide (ATO)-induced | Reduced histopathological damage, decreased serum ALT, AST, and ALP | Inhibition of oxidative stress, enhancement of mTOR-mediated autophagy | nih.gov |

| Alcohol-induced Fatty Liver | Inhibition of lipid accumulation, restoration of hepatic glutathione | Anti-inflammatory activity, enhancement of antioxidant defense | d-nb.info |

Renoprotective Research

This compound has been investigated for its protective effects against acute kidney injury (AKI) in several preclinical models. researchgate.netiieta.org In a mouse model of cisplatin-induced AKI, this compound was found to ameliorate mitochondrial dysfunction and acute kidney injury. mdpi.com It protected against cisplatin-induced mitochondrial damage, restored renal tubule and mitochondrial morphology, and decreased blood levels of serum creatinine (Scr) and blood urea nitrogen (BUN), which are markers of kidney dysfunction. mdpi.com The proposed mechanism involves the NRF2-dependent improvement of mitochondrial function. mdpi.com this compound induces the nuclear translocation of NRF2 and increases the levels of proteins related to mitochondrial biogenesis. mdpi.com

In a folic acid-induced murine AKI model, this compound demonstrated the ability to improve renal function by inhibiting ferroptosis, a form of iron-dependent programmed cell death. worldscientific.com It was shown to suppress ferroptosis induced by iron accumulation, prevent mitochondrial morphological changes, and upregulate glutathione and glutathione peroxidase 4 levels, while downregulating malondialdehyde and divalent iron levels. researchgate.networldscientific.com This anti-ferroptotic effect may be mediated by the upregulation of vitamin K epoxide reductase complex subunit 1 (VKORC1). worldscientific.com

Furthermore, in a glycerol-induced AKI model in rabbits, this compound showed nephroprotective effects through its antioxidant and anti-inflammatory mechanisms. iieta.org It led to a marked restoration of renal structural normalcy and improvement in renal function. iieta.org Another compound derived from licorice, isothis compound, has also been shown to relieve cisplatin-induced kidney injury by inhibiting macrophage-mediated inflammation. nih.gov

Table 5: Renoprotective Effects of this compound

| Model of Acute Kidney Injury | Key Protective Effects of this compound | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Cisplatin-induced | Amelioration of mitochondrial dysfunction, restoration of renal tubule morphology, decreased Scr and BUN | NRF2/SIRT3-mediated improvement of mitochondrial function | mdpi.com |

| Folic Acid-induced | Alleviation of renal function loss, prevention of mitochondrial morphological changes | VKORC1-mediated ferroptosis inhibition | worldscientific.com |

| Glycerol-induced | Restoration of renal structural normalcy, improvement of renal function | Antioxidant and anti-inflammatory mechanisms | iieta.org |

Amelioration of Extracellular Matrix Accumulation in Mesangial Cells

Research has explored the effects of isothis compound (ISL), a related flavonoid, on high glucose-induced changes in glomerular mesangial cells (GMCs). In a study using a mouse GMC line (SV40-MES-13), high glucose conditions led to increased cell proliferation, inflammation, and deposition of extracellular matrix (ECM) components. However, treatment with isothis compound was found to counteract these effects. nih.gov

Specifically, isothis compound treatment suppressed the high glucose-induced hyperproliferation of these cells. It also reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, the expression of key proteins involved in ECM accumulation, including connective tissue growth factor (CTGF), TGF-β1, collagen IV, and fibronectin, was significantly decreased with isothis compound treatment. nih.gov The underlying mechanism for these beneficial effects was identified as the inhibition of the JAK2/STAT3 signaling pathway. By suppressing the phosphorylation of JAK2 and STAT3, isothis compound effectively mitigated the pathological changes in GMCs exposed to high glucose. nih.gov

Protection against Acute Kidney Injury Models (e.g., Glycerol-induced, Cisplatin-induced)

This compound has demonstrated significant protective effects in various experimental models of acute kidney injury (AKI).

This compound has also been shown to be effective against cisplatin-induced nephrotoxicity. mdpi.comdntb.gov.uanih.gov In mouse models of cisplatin-induced AKI, this compound treatment led to a significant decrease in blood urea nitrogen (BUN) and serum creatinine (Scr) levels, indicating improved kidney function. mdpi.comdntb.gov.uanih.govnih.gov The compound was observed to restore the normal morphology of renal tubules and mitochondria, which are typically damaged by cisplatin. mdpi.comdntb.gov.uanih.gov The protective effects are linked to the activation of the NRF2/SIRT3 signaling pathway, which helps in mitigating mitochondrial dysfunction and reducing apoptosis of renal tubule cells. mdpi.comdntb.gov.uanih.gov this compound was found to induce the nuclear translocation of NRF2 and increase the levels of proteins related to mitochondrial biogenesis, such as PGC-1α and TFAM. mdpi.comdntb.gov.uanih.gov

Another study highlighted that this compound alleviates AKI by inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov In a folic acid-induced AKI model, this compound suppressed ferroptosis by upregulating glutathione and glutathione peroxidase 4 levels, while downregulating malondialdehyde and divalent iron levels. nih.gov This anti-ferroptotic effect was linked to the upregulation of Vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.gov

Cardiovascular Research

Inhibition of Arterial Smooth Muscle Cell Proliferation

The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. nih.gov Research has shown that isothis compound (ISL) can inhibit the proliferation of human arterial smooth muscle cells (HASMCs) in a dose- and time-dependent manner. nih.govnih.gov The mechanism of this inhibition involves the arrest of the cell cycle in the G1/S phase. nih.govnih.gov This cell cycle arrest is associated with an increased expression of the cell cycle inhibitor p27 and decreased expression of CyclinD1 and CyclinE. nih.govnih.gov

Furthermore, isothis compound was found to suppress the PI3K/AKT signaling pathway, which is known to promote cell proliferation. nih.gov It also demonstrated the ability to alleviate oxidative stress in HASMCs and enhance the activity of superoxide dismutase (SOD), an important antioxidant enzyme. nih.gov These findings suggest that isothis compound inhibits the proliferation of arterial smooth muscle cells by attenuating oxidative stress and suppressing the PI3K/AKT signaling pathway. nih.gov

Potential in Atherosclerosis Research

This compound and related compounds from licorice have been investigated for their potential anti-atherosclerotic effects. researchgate.netnih.govmdpi.com Atherosclerosis is a complex process involving lipid accumulation, inflammation, and the proliferation of vascular smooth muscle cells. nih.govnih.gov

In a study using an apolipoprotein E (ApoE) knockout mouse model, a common model for atherosclerosis research, isothis compound was found to attenuate the development of atherosclerotic lesions. nih.gov It also led to a reduction in serum lipid levels. nih.gov The mechanism of action in this model was linked to the inhibition of TRPC5 channel expression. nih.gov

Clinical studies on licorice extract, which contains this compound, have also shown promising results in patients with hypercholesterolemia. One study reported that after one year of licorice consumption, there was a significant decrease in mean carotid intima-media thickness (CIMT), a marker of atherosclerosis. foodandnutritionresearch.net Additionally, total cholesterol levels, LDL levels, and blood pressure were also reduced. foodandnutritionresearch.net These findings suggest that licorice and its components may help to slow the progression of atherosclerosis. foodandnutritionresearch.net

Other Investigated Pharmacological Effects

Anti-ulcer Activity Research

Licorice root and its flavonoid components have a long history of use for gastrointestinal ailments, and research has substantiated its anti-ulcer properties. healthline.com Peptic ulcers can be caused by an imbalance between aggressive factors, like gastric acid and pepsin, and the defensive mechanisms of the gastric mucosa. researchgate.net

Studies have shown that licorice extract possesses significant anti-ulcerogenic properties. In animal models of gastric ulcers induced by agents like aspirin and ethanol, licorice extract demonstrated a notable protective effect on the gastric mucosa, comparable to that of standard anti-ulcer drugs like pantoprazole. The protective effects are attributed to its ability to enhance mucosal defense and potentially reduce gastric acid secretion.

A 2023 animal study highlighted that licorice flavonoid could alleviate peptic ulcers by increasing mucus production, reducing inflammation, and improving the gut microbiome. healthline.com Furthermore, research on Helicobacter pylori, a primary cause of peptic ulcers, found that the addition of licorice extract to a standard treatment regimen significantly reduced the presence of the bacteria. healthline.com

Antitussive and Expectorant Activity Research

This compound, a flavonoid found in licorice, has been investigated for its potential respiratory benefits, specifically its antitussive (cough-suppressing) and expectorant (phlegm-clearing) properties. researchgate.netnih.govnih.gov Research utilizing an ammonia-induced cough model in mice has demonstrated the compound's significant efficacy in reducing cough frequency. researchgate.netnih.gov

In these studies, this compound administered at a concentration of 50 mg/kg was found to decrease the frequency of coughs by a substantial margin of 30-78%. researchgate.netnih.gov This effect was significant (p < .01), indicating a potent antitussive action. researchgate.netnih.gov Further investigation into the mechanism suggested that these effects could be partially counteracted by pretreatment with methysergide or glibenclamide, but not by naloxone. researchgate.netnih.gov

In addition to its antitussive effects, this compound also exhibited notable expectorant activity. researchgate.netnih.gov Evaluated using a phenol red secretion model in mice, the compound was shown to possess potent expectorant capabilities following a three-day treatment period (p < .05). researchgate.netnih.gov This suggests that this compound not only suppresses the urge to cough but may also aid in the clearance of airway mucus. These findings, alongside similar results for related compounds like liquiritin apioside and liquiritin, highlight its role as one of the major active constituents contributing to the traditional use of licorice in respiratory ailments. researchgate.netnih.gov

Table 1: Antitussive and Expectorant Activity of this compound

| Activity | Model | Key Findings | Statistical Significance |

|---|---|---|---|

| Antitussive | Ammonia-induced cough in mice | Decreased cough frequency by 30-78% at 50 mg/kg. researchgate.netnih.gov | p < .01 |

| Expectorant | Phenol red secretion in mice | Showed potent expectorant activity after 3 days of treatment. researchgate.netnih.gov | p < .05 |

Antidiabetic Activity Research (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

The potential antidiabetic activity of this compound has been explored through its inhibitory effects on key carbohydrate-digesting enzymes, alpha-amylase and alpha-glucosidase. mui.ac.irx-mol.net The inhibition of these enzymes is a critical therapeutic strategy for managing type 2 diabetes, as it can delay the breakdown of carbohydrates and reduce the rate of glucose absorption. upm.edu.mysdiarticle4.com

Research on racemic this compound has shown a dose-dependent inhibition of the alpha-amylase enzyme. mui.ac.ir One study noted that the compound exhibited weak inhibition at a concentration of 1 µg/mL. mui.ac.ir Interestingly, greater percentage inhibition was observed at lower concentrations, with 15% inhibition at 0.01 µg/mL and 12% at 0.05 µg/mL. mui.ac.ir

The inhibitory action of this compound on alpha-glucosidase has yielded varied results in different studies. One investigation reported that racemic this compound demonstrated weak and inconsistent inhibitory activity against alpha-glucosidase. mui.ac.ir However, another study found that this compound exhibited excellent, mixed-manner inhibition of alpha-glucosidase, with a half-maximal inhibitory concentration (IC50) value of 27.91 ± 3.48 μM. x-mol.net This research suggested that this compound forms a stable complex with the enzyme through hydrophobic forces and hydrogen bonding, altering its structure and reducing its catalytic activity. x-mol.net Furthermore, a synergistic inhibitory effect was observed when this compound was combined with acarbose, a known alpha-glucosidase inhibitor. x-mol.net

Table 2: Inhibitory Effects of this compound on Diabetic-Related Enzymes

| Enzyme | Compound Form | Finding | IC50 Value |

|---|---|---|---|

| Alpha-Amylase | Racemic this compound | Exhibited dose-dependent inhibition. mui.ac.ir | Not Reported |

| Alpha-Glucosidase | Racemic this compound | Showed weak and variable inhibitory activity. mui.ac.ir | Not Reported |

| Alpha-Glucosidase | this compound | Displayed excellent inhibition in a mixed manner. x-mol.net | 27.91 ± 3.48 μM x-mol.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acarbose |

| Alpha-Amylase |

| Alpha-Glucosidase |

| Glibenclamide |

| This compound |

| Liquiritin |

| Liquiritin apioside |

| Methysergide |

| Naloxone |

Molecular Mechanisms and Signaling Pathway Modulation Research

Estrogen Receptor Signaling Research

Liquiritigenin is recognized for its interactions with estrogen receptors (ERs), which are nuclear transcription factors that regulate target gene transcription frontiersin.org. The two main subtypes are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) frontiersin.orgclockss.org.

Selective Estrogen Receptor Beta (ERβ) Agonism

This compound acts as a selective agonist for the ERβ subtype wikipedia.orgguidetopharmacology.orgebi.ac.ukrndsystems.com. Competitive binding assays have shown that this compound possesses a significantly greater affinity for ERβ compared to ERα, with one study reporting a 20-fold higher affinity for ERβ frontiersin.orgrndsystems.comgoogle.comresearchgate.net. This selective binding translates into preferential activation of transcriptional pathways mediated by ERβ clockss.orgresearchgate.netnih.govplos.org. This compound has been shown to activate multiple ER regulatory elements and native target genes through ERβ but not ERα researchgate.netnih.govmedchemexpress.com. This ERβ selectivity has been observed in various cell lines, including U2OS, HeLa, and prostate cancer WAR5 cells nih.gov. This compound is considered a highly selective ERβ agonist ebi.ac.ukrndsystems.comresearchgate.netnih.govmedchemexpress.com.

Table 1: Relative Binding Affinity and Transcriptional Activation of this compound for ERα and ERβ

| Receptor Subtype | Binding Affinity (Relative to ERα) | Transcriptional Activation |

| ERα | 1x | Minimal (at higher concentrations) frontiersin.org |

| ERβ | ~20x Higher frontiersin.orgrndsystems.comgoogle.comresearchgate.net | Significant clockss.orgresearchgate.netnih.govplos.org |

Estrogen Receptor Alpha (ERα) Partial Agonism at Sufficient Concentrations

While primarily known as a selective ERβ agonist, this compound is also reported to act as an ERα partial agonist at sufficient concentrations wikipedia.orgebi.ac.uk. Although it binds to ERα, it induces minimal transcriptional activation of receptor genes at higher concentrations, such as 2.5 μM frontiersin.org.

Differential Recruitment of Coactivators to ERβ

A key mechanism underlying this compound's ERβ selectivity is the differential recruitment of coactivator proteins clockss.orggoogle.comresearchgate.netnih.gov. Chromatin immunoprecipitation (ChIP) studies have demonstrated that this compound recruits steroid receptor coactivator-2 (SRC-2) to specific target genes, such as NKG2E, CECR6, and NKD, only in cells expressing ERβ, and not in cells expressing ERα clockss.orggoogle.comresearchgate.netnih.govmedchemexpress.com. This suggests that the selectivity is not solely due to differential binding affinity but also involves the selective interaction with coactivators in the presence of ERβ google.comnih.gov.

Induction of Specific Conformational Changes in Estrogen Receptors

Studies using techniques like fluorescence resonance energy transfer (FRET) have indicated that this compound can induce specific conformational changes in estrogen receptors plos.orgresearchgate.net. While this compound binds similarly to ERα and ERβ, it appears to induce a different conformation in ERα compared to ERβ when compared with the conformations produced by estradiol (B170435) plos.org. This specific conformational change induced by this compound is thought to allow ERβ to bind to estrogen response elements and recruit the necessary coregulatory proteins for gene activation plos.org. Research also suggests that this compound can induce ERβ homodimerization and ERα/β heterodimerization but not ERα homodimerization, which may contribute to its inability to activate ERα-mediated transcription pnas.org.

Selective Regulation of Endogenous Gene Transcription through ERβ

This compound selectively regulates the transcription of endogenous genes through ERβ google.comresearchgate.netnih.govplos.org. It activates transcription of native ER regulatory elements and genes, including CECR6, NKG2E, and NKD, in an ERβ-dependent manner researchgate.netnih.govmedchemexpress.com. This selective regulation of gene expression through ERβ highlights its potential to elicit distinct physiological effects compared to non-selective estrogen receptor agonists google.complos.org.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway Research

Research has also explored the impact of this compound on the PI3K/AKT signaling pathway. This pathway is involved in various cellular processes, including proliferation, survival, and metabolism spandidos-publications.comresearchgate.net. Studies have indicated that this compound can inactivate the PI3K/AKT signaling pathway in certain contexts, such as colorectal cancer cells ingentaconnect.comtechscience.com. This inactivation has been associated with inhibitory effects on cell proliferation, invasion, and epithelial-to-mesenchymal transition ingentaconnect.comtechscience.com. Furthermore, research on oral cancer cells suggests that this compound can induce cell cycle arrest and apoptosis by inactivating the PI3K/AKT/mTOR pathway researchgate.net. However, other studies suggest this compound might activate the PI3K/AKT pathway in different conditions, such as improving lipid accumulation and insulin (B600854) resistance in a non-alcoholic fatty liver disease model researchgate.net.

Table 2: Effect of this compound on PI3K/AKT Signaling in Different Cell Types

| Cell Type | Effect on PI3K/AKT Pathway | Associated Outcome |

| Colorectal Cancer Cells | Inactivation ingentaconnect.comtechscience.com | Inhibited proliferation, invasion, EMT ingentaconnect.comtechscience.com |

| Oral Cancer Cells | Inactivation researchgate.net | Induced cell cycle arrest, apoptosis researchgate.net |

| NAFLD Model (in vivo) | Activation (suggested) researchgate.net | Improved lipid accumulation, insulin resistance researchgate.net |

Downregulation of PI3K/AKT Phosphorylation

Investigations have indicated that this compound can inactivate the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway in certain cell types. In human colorectal cancer HCT116 cells, this compound treatment led to the inactivation of the PI3K/AKT signaling pathway. This effect was suggested to contribute to the inhibitory effects of this compound on cell invasion and epithelial-to-mesenchymal transition (EMT). Further research in the same cell line indicated that the upregulation of Runt-related transcription factor 2 (Runx2) reversed the this compound-induced inactivation of the PI3K/AKT pathway, implying a potential link between Runx2 modulation and PI3K/AKT inactivation by this compound. In human lung adenocarcinoma A549 cells, this compound was also found to inhibit the phosphorylation of Akt, suggesting a broader impact on this pathway in different cancer cell lines.

Interaction with Runt-Related Transcription Factor 2 (Runx2) Expression

This compound has been shown to interact with the expression of Runt-related transcription factor 2 (Runx2). Studies in human colorectal cancer HCT116 cells demonstrated that this compound remarkably reduced the expression of Runx2. This reduction occurred at both the mRNA and protein levels in a dose-dependent manner. Overexpression of Runx2 was observed to reverse the inhibitory effects of this compound on cell invasion and EMT, highlighting the role of Runx2 downregulation in this compound's actions in these cells. The impact of this compound on Runx2 expression in HCT116 cells is summarized in the table below, showing the dose-dependent decrease in relative mRNA expression.

| This compound Concentration (µg/ml) | Relative mRNA Expression of Runx2 (%) |

| 0 | 100 |

| 100 | 27.33 |

Data derived from research on HCT116 cells.

Mitogen-Activated Protein Kinase (MAPK) Signaling Research

The effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and stress response, have also been explored.

c-Jun N-terminal Kinases (JNK) Activation